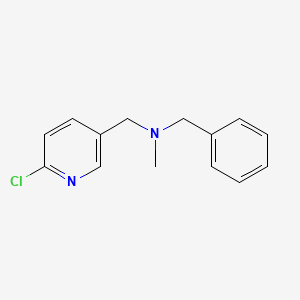

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine

Description

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine (CAS 359447-55-5) is a substituted pyridine derivative with the molecular formula C₁₄H₁₅ClN₂ and a molecular weight of 246.74 g/mol . Structurally, it features a 6-chloro-3-pyridinylmethyl group attached to a tertiary amine, with a benzyl and methyl group bonded to the nitrogen atom. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules like neonicotinoids (e.g., imidacloprid), which target insect nicotinic acetylcholine receptors .

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-12-5-3-2-4-6-12)11-13-7-8-14(15)16-9-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWAJYQZAWECSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and benzylamine.

Formation of Intermediate: The aldehyde group of 6-chloro-3-pyridinecarboxaldehyde reacts with benzylamine under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-benzyl(6-chloro-3-pyridinyl)methanamine.

Methylation: Finally, the methanamine is methylated using methyl iodide in the presence of a base like potassium carbonate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile in synthetic organic chemistry.

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, which can modulate receptor activity.

Medicine

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : It has shown potent antiproliferative effects against various cancer cell lines (e.g., A549, MCF-7, PC3) with IC50 values below 3 µM (Table 1).

- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | < 3 | Significant growth inhibition |

| MCF-7 | < 3 | Strong antiproliferative effect |

| PC3 | < 3 | Comparable to standard drugs |

Anticancer Mechanisms

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells:

- Flow Cytometry Analysis : Revealed increased nuclear condensation and cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

Variations in the chemical structure of related compounds indicate that modifications can enhance or diminish biological activity. For instance:

- Electron-Withdrawing Groups : Their introduction on the phenyl ring generally improves antiproliferative activity against cancer cells.

Mechanism of Action

The mechanism of action of N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- N-Benzyl substitution in the target compound may improve binding to hydrophobic pockets in biological targets compared to smaller alkyl groups (e.g., ethyl or dimethyl) .

- The hydrochloride salt of the ethylamine analog demonstrates how salt formation can modulate solubility, a critical factor in drug formulation .

Aromatic Core Modifications

Biological Activity

N-benzyl(6-chloro-3-pyridinyl)-N-methylmethanamine is a compound of significant interest due to its various biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis typically involves several steps:

- Starting Materials : The process begins with 6-chloro-3-pyridinecarboxaldehyde and benzylamine.

- Formation of Intermediate : The aldehyde reacts with benzylamine under acidic conditions to form an imine intermediate.

- Reduction : This intermediate is reduced using sodium borohydride to yield N-benzyl(6-chloro-3-pyridinyl)methanamine.

- Methylation : Finally, methyl iodide is used in the presence of a base (e.g., potassium carbonate) to produce the final compound.

This compound acts primarily through its interaction with specific receptors and enzymes. It can modulate their activity, leading to various biological effects, including potential therapeutic applications in cancer and microbial infections .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer) using the MTT assay.

- IC50 Values : The IC50 values for these cell lines were reported to be less than 3 µM, indicating potent activity .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | < 3 | Significant growth inhibition |

| MCF-7 | < 3 | Strong antiproliferative effect |

| PC3 | < 3 | Comparable to standard drugs |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus . Additional research is needed to elucidate the specific mechanisms behind this activity.

Case Studies and Research Findings

- Anticancer Mechanisms : In vitro studies indicated that this compound induces apoptosis in cancer cells through caspase activation, which is crucial for programmed cell death . Flow cytometry analysis revealed that treated cells exhibited increased nuclear condensation and cell cycle arrest at the G2/M phase .

- Structure-Activity Relationship (SAR) : Variations in the chemical structure of related compounds have shown that modifications can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring generally improves antiproliferative activity against cancer cells .

Q & A

Q. Methodological Answer :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzylmethylamine) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: Can this compound act as a precursor for novel agrochemicals?

Methodological Answer :

Explore functionalization:

- Nitroimidazole derivatives : Introduce a nitro group to mimic imidacloprid’s insecticidal activity .

- Photoaffinity labeling : Attach azide groups for target identification in pest enzymes .

- Field trials : Test efficacy against aphids or beetles under controlled greenhouse conditions, comparing to commercial neonicotinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.